molecular formula C9H8Cl2N2 B1142193 4-Amino-6-chloroquinoline hydrochloride CAS No. 114306-29-5

4-Amino-6-chloroquinoline hydrochloride

Cat. No.: B1142193
CAS No.: 114306-29-5
M. Wt: 215.08
InChI Key:
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Description

4-Amino-6-chloroquinoline hydrochloride is a chemical compound belonging to the class of 4-aminoquinolines. These compounds are known for their diverse pharmacological activities, including antimalarial, anticancer, and antiviral properties . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-chloroquinoline hydrochloride typically involves the chlorination of 4-aminoquinoline. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride or thionyl chloride under controlled conditions to ensure selective chlorination at the 6-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

  • Chloroquine
  • Amodiaquine
  • Hydroxychloroquine
  • Piperaquine
  • Pyronaridine

These comparisons highlight the unique properties of 4-amino-6-chloroquinoline hydrochloride, making it a valuable compound in various scientific and medical applications.

Properties

IUPAC Name

6-chloroquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUZEMMPXKBFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921316
Record name 6-Chloroquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114306-29-5
Record name 6-Chloroquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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